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Introduction

BMS-986094 is a prodrug of a guanosine nucleotide analogue, 2'-C-methylguanosine, that was
in development for the treatment of Hepatitis C.[1][2] Clinical trials were halted due to
significant cardiotoxicity and nephrotoxicity.[3][4] The precise mechanism of this toxicity is a
subject of ongoing investigation, with a particular focus on the role of mitochondrial dysfunction.

While some in vivo studies in cynomolgus monkeys did not find changes in mitochondrial DNA
content or ATP levels, suggesting BMS-986094 is not a direct mitochondrial toxicant[1][2], other
in vitro research presents a more nuanced picture. These studies have shown that the active
metabolite of BMS-986094 can be incorporated by mitochondrial RNA polymerase (POLRMT),
leading to a reduction in the expression of mitochondrially encoded proteins, such as
cytochrome c-oxidase subunit 1 (COX1).[5][6] This ultimately results in a functional decrease in
mitochondrial respiration.[5][6] Furthermore, reduced mitochondrial respiration has been
observed in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) after
prolonged treatment with BMS-986094.[7][8]

These application notes provide a detailed set of protocols to investigate the impact of BMS-
986094 on mitochondrial respiration, taking into account the proposed mechanism of indirect
inhibition through effects on mitochondrial gene expression.
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Experimental Objectives

o To determine the effect of BMS-986094 on cellular oxygen consumption rates (OCR) as a
measure of mitochondrial respiration.

o To assess the impact of BMS-986094 on the expression of key mitochondrially encoded
proteins of the electron transport chain.

¢ To evaluate changes in mitochondrial membrane potential and ATP production following
BMS-986094 treatment.

¢ To investigate the effect of BMS-986094 on the transcription of mitochondrial genes.

Signaling Pathway and Proposed Mechanism

The following diagram illustrates the proposed mechanism by which BMS-986094 impacts
mitochondrial respiration.

Click to download full resolution via product page
Caption: Proposed mechanism of BMS-986094-induced mitochondrial dysfunction.

Experimental Workflow

The overall workflow for assessing the impact of BMS-986094 on mitochondrial respiration is
depicted below.
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Experimental Setup
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Caption: General workflow for investigating BMS-986094's mitochondrial effects.

Experimental Protocols
Cell Culture and BMS-986094 Treatment

¢ Cell Lines: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are
highly relevant given the observed cardiotoxicity. Human hepatoma cell lines like HepG2 or
Huh-7 can also be used.

¢ Culture Conditions: Culture cells according to standard protocols for each cell type.
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o BMS-986094 Preparation: Prepare a stock solution of BMS-986094 in an appropriate
solvent (e.g., DMSO). Further dilute in culture medium to achieve the desired final
concentrations. A vehicle control (medium with the same concentration of DMSO) must be
included in all experiments.

o Treatment Protocol:

o Dose-Response: Treat cells with a range of BMS-986094 concentrations (e.g., 0.1 uM, 1
UM, 10 uM, 25 uM) for a fixed duration (e.g., 24, 48, 96 hours).

o Time-Course: Treat cells with a fixed concentration of BMS-986094 (e.g., 1 uM) for various
durations (e.g., 24, 48, 72, 96 hours).

High-Resolution Respirometry (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR), providing a real-time assessment
of mitochondrial respiration.

o Materials: Seahorse XF Cell Culture Microplates, Seahorse XF Calibrant, Seahorse XF Base
Medium, glucose, pyruvate, glutamine, oligomycin, FCCP, rotenone/antimycin A.

e Procedure:

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

[¢]

[e]

Treat cells with BMS-986094 as described in Protocol 1.

o

On the day of the assay, replace the culture medium with Seahorse XF Base Medium
supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-
CO2 incubator for 1 hour.

Load the Seahorse XF Sensor Cartridge with compounds for the mitochondrial stress test:

[e]

» Port A: Oligomycin (ATP synthase inhibitor)
» Port B: FCCP (uncoupling agent)

» Port C: Rotenone/Antimycin A (Complex | and Il inhibitors)
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o Calibrate the sensor cartridge and run the mitochondrial stress test on the Seahorse XF
Analyzer.

o Data Analysis:

[¢]

Basal Respiration: The initial OCR before any injections.

[e]

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

o

Maximal Respiration: The OCR after FCCP injection.

[¢]

Proton Leak: The OCR remaining after oligomycin injection.

[¢]

Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Western Blot for Mitochondrial Proteins

This protocol assesses the protein levels of key subunits of the electron transport chain.

o Materials: RIPA buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer
membranes, primary antibodies (e.g., anti-COX1, anti-NDUFB8, anti-SDHB, anti-VDAC1 as
a loading control), HRP-conjugated secondary antibodies, chemiluminescence substrate.

e Procedure:

o After treatment with BMS-986094, wash cells with cold PBS and lyse with RIPA buffer
containing protease inhibitors.

o Determine protein concentration using a BCA assay.

o Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
o Block the membrane and incubate with primary antibodies overnight at 4°C.

o Wash and incubate with HRP-conjugated secondary antibodies.

o Detect the signal using a chemiluminescence substrate and an imaging system.

o Data Analysis: Quantify band intensities and normalize to the loading control (VDACL1).
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RT-qPCR for Mitochondrial Gene Expression

This protocol measures the levels of mitochondrial RNA transcripts.

» Materials: RNA extraction kit, reverse transcription kit, qPCR master mix, primers for
mitochondrial genes (e.g., MT-ND1, MT-CO1) and a nuclear housekeeping gene (e.g.,
GAPDH).

e Procedure:
o Extract total RNA from BMS-986094-treated cells.
o Synthesize cDNA using a reverse transcription Kkit.

o Perform qPCR using specific primers for the target mitochondrial genes and the

housekeeping gene.

o Data Analysis: Calculate the relative expression of mitochondrial genes using the AACt
method, normalized to the nuclear housekeeping gene.

Mitochondrial Membrane Potential Assay

This assay measures the electrical potential across the inner mitochondrial membrane, an
indicator of mitochondrial health.

o Materials: Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 dye, Hoechst 33342 (for
nuclear staining), fluorescence microscope or plate reader.

e Procedure:

Treat cells with BMS-986094 in a multi-well plate.

[¢]

[¢]

Incubate cells with TMRE or JC-1 dye according to the manufacturer's instructions.

o

Wash cells to remove excess dye.

Analyze the fluorescence intensity using a fluorescence microscope or a plate reader.

o

FCCP can be used as a positive control for depolarization.
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» Data Analysis: Quantify the fluorescence intensity and normalize to cell number (e.g., using
Hoechst staining).

ATP Production Assay

This assay quantifies the total cellular ATP levels.
o Materials: ATP assay kit (e.g., luciferase-based).
e Procedure:
o Treat cells with BMS-986094 in a multi-well plate.

o Lyse the cells and measure ATP levels using a commercial ATP assay kit according to the

manufacturer's protocol.

o Data Analysis: Generate a standard curve and calculate the ATP concentration in each
sample. Normalize to total protein content.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from
the described experiments.

Table 1: Effect of BMS-986094 on Mitochondrial Respiration (Seahorse XF Data)
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L ATP-Linked Maximal
Basal Respiration o L
Treatment . Respiration (pmol Respiration (pmol
(pmol O2/min) ) )
02/min) 02/min)
Vehicle Control 150 £ 12 1109 350 + 25
BMS-986094 (0.1 uM) 145+ 11 105+8 340 + 22
BMS-986094 (1 pM) 110+ 9 80 +7 250 + 18*
BMS-986094 (10 uM) 756 505 150 £ 12**

Data are presented as
mean + SD. *p < 0.05,
**p < 0.01 vs. Vehicle

Control.

Table 2: Effect of BMS-986094 on Mitochondrial Protein and RNA Expression

Relative COX1 Protein

Relative MT-CO1 mRNA

Treatment Level (Normalized to Level (Normalized to
VDAC1) GAPDH)

Vehicle Control 1.00£0.12 1.00£0.15

BMS-986094 (0.1 pM) 0.95+0.10 0.98+0.13

BMS-986094 (1 uM) 0.65 + 0.08 0.70 £ 0.09

BMS-986094 (10 uM) 0.30 £ 0.05 0.45 +0.06

Data are presented as mean +
SD. *p < 0.05, **p < 0.01 vs.

Vehicle Control.

Table 3: Effect of BMS-986094 on Mitochondrial Health and Energy Status
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Relative Mitochondrial .
Relative ATP Level (% of

Treatment Membrane Potential (% of
Control)
Control)
Vehicle Control 100+ 8 100£9
BMS-986094 (0.1 uM) 987 97+8
BMS-986094 (1 pM) 75+ 6 80+7
BMS-986094 (10 pM) 50 +5 60 + 6

Data are presented as mean *
SD. *p < 0.05, **p < 0.01 vs.

Vehicle Control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for
investigating the impact of BMS-986094 on mitochondrial respiration. By combining functional
assays with measurements of gene and protein expression, researchers can elucidate the
nuanced mechanism of BMS-986094-induced mitochondrial dysfunction. The findings from
these studies will be critical for understanding the toxicological profile of this and similar
nucleotide analogues, aiding in the development of safer therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Measuring the Impact
of BMS-986094 on Mitochondrial Respiration]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b608112#how-to-measure-bms-986094-impact-on-
mitochondrial-respiration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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